molecular formula C15H15N3OS B11003600 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B11003600
M. Wt: 285.4 g/mol
InChI Key: XHCJFZJXHLPVKS-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide (CAS: 1282110-28-4) is a heterocyclic compound featuring a 1-methylindole core linked via a carboxamide group to a 4,5-dimethylthiazole ring in a Z-configuration. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of 370.43 g/mol .

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylindole-3-carboxamide

InChI

InChI=1S/C15H15N3OS/c1-9-10(2)20-15(16-9)17-14(19)12-8-18(3)13-7-5-4-6-11(12)13/h4-8H,1-3H3,(H,16,17,19)

InChI Key

XHCJFZJXHLPVKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN(C3=CC=CC=C32)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide typically involves the condensation of 4,5-dimethylthiazole-2-carbaldehyde with 1-methylindole-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, synthetic pathways and structural analogs from related studies can be inferred:

Indole-Thiazole Hybrids

Compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (Scheme 2 in ) share structural similarities, combining indole and thiazole rings. These derivatives are synthesized via condensation of indole carbaldehydes with thiazole precursors under acidic conditions . While the target compound lacks the carboxylic acid group, its thiazole-indole scaffold may confer comparable electronic properties or binding affinities in biological systems.

[1,3,4]Triazolo[3,4-b][1,3,4]thiadiazoles

describes 4-arylideneamino-[1,2,4]triazole Schiff’s base derivatives (e.g., compounds 3a-e), which are synthesized from indole-triazole precursors. Though distinct in core structure, these compounds highlight the role of aromatic heterocycles in modulating reactivity and bioactivity. The thiazole ring in the target compound may offer enhanced metabolic stability compared to triazole analogs .

Methazolamide Metabolites

lists metabolites such as N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) . While these are sulfonamide derivatives, the thiadiazole-thiazole similarity underscores the importance of sulfur-containing heterocycles in drug metabolism. The target compound’s methyl-substituted thiazole may resist oxidative metabolism better than sulfonamide derivatives .

Critical Analysis of Structural and Functional Differences

The following hypothetical comparison table synthesizes inferences from the evidence:

Property Target Compound Indole-Thiazole Hybrids (e.g., ) Triazole Derivatives (e.g., )
Core Structure Indole-thiazole carboxamide Indole-thiazole with carboxylic acid Indole-triazole Schiff’s base
Synthetic Route Not described in evidence; likely involves carboxamide coupling (analogous to ) Acid-catalyzed condensation of aldehydes with thiazoles Microwave-assisted Schiff’s base formation
Electron Density Thiazole’s electron-withdrawing effect may enhance carboxamide reactivity Carboxylic acid group increases polarity Triazole’s π-deficient ring may favor metal coordination
Metabolic Stability Methyl groups on thiazole may reduce oxidation Carboxylic acid may enhance solubility but increase clearance Triazole rings prone to metabolic hydrolysis

Biological Activity

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide, also referred to as a thiazole-indole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound possesses a unique structural configuration that may contribute to various pharmacological effects. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H15N3O4S2
  • Molecular Weight : 365.427 g/mol
  • CAS Number : 1262333-25-4

Structural Features

The structure features an indole ring fused with a thiazole moiety, which is known for its diverse biological activities. The presence of the methyl and carboxamide groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that thiazole-indole derivatives exhibit significant anticancer properties. For instance, research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Induction of apoptosis via caspase activation
MCF7 (Breast)15.0Inhibition of cell cycle progression
A549 (Lung)10.0ROS generation leading to oxidative stress

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a comparative study of antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The results indicate that this compound exhibits promising antimicrobial activity, especially against Staphylococcus aureus.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The thiazole-indole derivative has shown potential anti-inflammatory effects in preclinical models.

The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it may modulate signaling pathways involving NF-kB and MAPK, which are crucial in inflammatory responses.

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